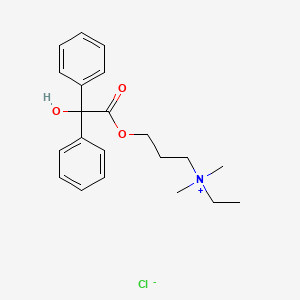![molecular formula C6H5N7 B14494930 7-Azido-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 63210-43-5](/img/structure/B14494930.png)
7-Azido-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Azido-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Azido-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction is carried out under mild conditions, often using a catalyst such as Schiff base zinc (II) complex supported on magnetite nanoparticles . The reaction conditions include a temperature of around 60°C and solvent-free conditions, resulting in high yields of the desired product .
Industrial Production Methods
the use of heterogeneous catalysts and solvent-free conditions suggests that the compound can be produced efficiently on a larger scale with minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-Azido-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The azido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under mild conditions to preserve the integrity of the triazolopyrimidine ring .
Major Products
The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit different biological and chemical properties .
Scientific Research Applications
7-Azido-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antibacterial, antifungal, antiviral, antiparasitic, and anticancer agent.
Agriculture: It can be used as a herbicide and fungicide due to its biological activity.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Azido-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes such as acetolactate synthase, which is crucial for plant growth, making it an effective herbicide . In medicinal applications, the compound can bind to specific receptors and enzymes, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-Azido-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine include:
- 7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine
- 5-Methyl-7-ethylamino[1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
What sets this compound apart is its azido group, which imparts unique reactivity and potential for further functionalization. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
63210-43-5 |
|---|---|
Molecular Formula |
C6H5N7 |
Molecular Weight |
175.15 g/mol |
IUPAC Name |
7-azido-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C6H5N7/c1-4-2-5(11-12-7)13-6(10-4)8-3-9-13/h2-3H,1H3 |
InChI Key |
JZKDVXXTTFHQJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-1-(4-Heptylphenyl)-2-[4-(hexyloxy)phenyl]diazene](/img/structure/B14494883.png)





acetate](/img/structure/B14494907.png)
![Piperidine, 2-(iodomethyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14494915.png)


![2-[2-(1,3-Dithian-2-yl)ethyl]-4,5-diphenyl-1,3-dioxolane](/img/structure/B14494939.png)

